Trimethylsilyl methanesulfinate
Description
Trimethylsilyl methanesulfinate (TMSMS) is an organosilicon compound characterized by a methanesulfinate group (CH₃SO₂⁻) bonded to a trimethylsilyl moiety (Si(CH₃)₃). TMSMS is hypothesized to act as a nucleophile or leaving group in organic synthesis, depending on the reaction conditions. Its stability and reactivity are influenced by the electron-donating trimethylsilyl group and the sulfinate’s ability to participate in hydrogen bonding or protonation .
Properties
CAS No. |
54193-90-7 |
|---|---|
Molecular Formula |
C4H12O2SSi |
Molecular Weight |
152.29 g/mol |
IUPAC Name |
trimethylsilyl methanesulfinate |
InChI |
InChI=1S/C4H12O2SSi/c1-7(5)6-8(2,3)4/h1-4H3 |
InChI Key |
KEDKLJYQJMFUGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OS(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of Methanesulfonic Acid or Methanesulfonyl Chloride
One common approach involves the reaction of trimethylsilanol (TMSOH) with methanesulfonyl chloride or methanesulfonic acid under anhydrous conditions. The process typically proceeds as follows:
- Reactants: Trimethylsilanol and methanesulfonyl chloride (or methanesulfonic acid).
- Conditions: Dry environment, inert atmosphere, temperature ranging from -50 °C to room temperature.
- Reaction: The hydroxyl group of trimethylsilanol reacts with the sulfonyl chloride or acid to form this compound, releasing HCl or water as by-products.
- Work-up: Removal of by-products by distillation or extraction, purification by distillation or recrystallization.
This method is favored for its straightforwardness and the availability of reagents. The molar ratio of reactants is typically close to 1:1, with reaction times varying from 1 to 10 hours depending on temperature and scale.
Synthesis via Reaction of Trimethylsilanol with Sulfonyl Halides or Sulfonate Esters
An alternative method described in patent literature involves reacting trimethylsilanol with trifluoromethanesulfonyl derivatives or other sulfonyl halides:
- Step 1: Under dry conditions, trimethylsilanol is added dropwise to a solution of sulfonyl halide (e.g., trifluoromethanesulfonyl chloride).
- Step 2: The mixture is stirred at temperatures between -50 °C and +20 °C for several hours to ensure complete reaction.
- Step 3: The reaction mixture is heated to 60-70 °C to remove excess trimethylsilanol by distillation.
- Step 4: Additional reagents such as trimethylchlorosilane may be added to drive the reaction to completion and improve yield.
- Outcome: The product is isolated by standard purification techniques.
This method allows for fine control over reaction parameters and can be adapted for related silyl sulfonate esters.
Preparation from Sodium Methanesulfinate
Although less direct, sodium methanesulfinate (a sulfinic acid salt) can be converted to this compound through silylation:
- Step 1: Sodium methanesulfinate is prepared by reduction of methanesulfonyl chloride or related sulfonyl compounds.
- Step 2: The sulfinate salt is reacted with trimethylsilyl chloride or trimethylsilanol in an appropriate solvent under dry conditions.
- Step 3: The reaction yields this compound after work-up.
This route leverages the availability of sodium sulfinates and is useful where direct sulfonyl chloride silylation is less feasible.
Data Table Summarizing Preparation Parameters
| Preparation Method | Reactants | Reaction Conditions | Reaction Time | Notes |
|---|---|---|---|---|
| Direct silylation with methanesulfonyl chloride | Trimethylsilanol + Methanesulfonyl chloride | Dry environment, -50 to 20 °C | 1–10 hours | Molar ratio ~1:1; inert atmosphere required |
| Silylation with sulfonyl halides (e.g., trifluoromethanesulfonyl chloride) | Trimethylsilanol + Sulfonyl halide | -50 to 70 °C, stepwise heating | 3–6 hours | Excess TMS removed by distillation; possible addition of trimethylchlorosilane |
| From sodium methanesulfinate | Sodium methanesulfinate + Trimethylsilyl chloride or silanol | Dry solvent, inert atmosphere | Variable, typically several hours | Indirect route; requires prior sulfinate preparation |
Chemical Reactions Analysis
Methanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Dealkylsilylation: This reaction involves the removal of the trimethylsilyl group, often using reagents like boron difluoride triflate etherate.
Common reagents and conditions used in these reactions include boron difluoride triflate etherate for reduction and elimination reactions, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of methanesulfinic acid trimethylsilyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
- Structure and Reactivity: TMSOTf (CF₃SO₃Si(CH₃)₃) features a trifluoromethanesulfonate group, which is strongly electron-withdrawing due to the CF₃ moiety. This enhances its catalytic efficiency as a Lewis acid, particularly in acylation and hydroxyl protection reactions .
- Applications :
TMSOTf is widely used for activating carbonyl groups and facilitating glycosylation reactions . TMSMS, with its sulfinate group, may instead participate in substitution reactions or serve as a sulfonating agent. - Market Data: TMSOTf has significant industrial demand, with consumption data tracked across 200+ countries and applications in chemical intermediates . No comparable market data exists for TMSMS, suggesting niche or research-specific use.
Methyl Methanesulfinate
- Structure and Stability :
Methyl methanesulfinate (CH₃SO₂CH₃) shares the methanesulfinate backbone with TMSMS but replaces the silyl group with a methyl. NMR studies show protonation occurs at the sulfinyl oxygen, stabilizing the compound without cleavage even under acidic conditions . TMSMS likely exhibits similar stability but with enhanced steric protection from the bulky trimethylsilyl group.
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
- Role in Aryne Chemistry: This compound serves as a precursor to ortho-benzyne, leveraging the triflate group’s leaving-group ability under fluoride activation .
- Synthesis: The gram-scale synthesis of 2-(trimethylsilyl)phenyl triflate involves phenol derivatives and chromatographic purification . TMSMS synthesis might instead require sulfinic acid precursors and silylation agents.
Comparative Data Table
| Property | Trimethylsilyl Methanesulfinate (TMSMS) | Trimethylsilyl Triflate (TMSOTf) | Methyl Methanesulfinate |
|---|---|---|---|
| Formula | C₄H₁₂O₂SSi | C₄H₉F₃O₃SSi | C₂H₆O₂S |
| Key Functional Group | CH₃SO₂⁻ | CF₃SO₃⁻ | CH₃SO₂⁻ |
| Reactivity | Moderate nucleophilicity | Strong Lewis acid catalyst | Protonation stability |
| Applications | Potential sulfonation agent | Acylation, glycosylation | Protonation studies |
| Market Presence | Research-focused | Industrial-scale production | Limited commercial use |
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